Cas no 802919-90-0 ([difluoro(iodo)methyl]sulfonylbenzene)

[difluoro(iodo)methyl]sulfonylbenzene structure
802919-90-0 structure
Nombre del producto:[difluoro(iodo)methyl]sulfonylbenzene
Número CAS:802919-90-0
MF:C7H5F2IO2S
Megavatios:318.079680204391
MDL:MFCD28100936
CID:3161687

[difluoro(iodo)methyl]sulfonylbenzene Propiedades químicas y físicas

Nombre e identificación

    • [difluoro(iodo)methyl]sulfonylbenzene
    • ((Difluoroiodomethyl)sulfonyl)benzene
    • [(Difluoroiodomethyl)sulfonyl]benzene (ACI)
    • ((Difluoroiodomethane)sulfonyl)benzene
    • Difluoroiodomethylsulfonylbenzene
    • MDL: MFCD28100936
    • Renchi: 1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
    • Clave inchi: LIPDDCLPIKKOTB-UHFFFAOYSA-N
    • Sonrisas: O=S(C(I)(F)F)(C1C=CC=CC=1)=O

[difluoro(iodo)methyl]sulfonylbenzene Información de Seguridad

  • Instrucciones de Seguridad: 24/25

[difluoro(iodo)methyl]sulfonylbenzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
BAI LING WEI Technology Co., Ltd.
1711633-250MG
Difluoroiodomethyl phenyl sulfone, 98%
802919-90-0 98%
250MG
¥ 358 2022-04-26
Key Organics Ltd
BS-17630-1G
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 >97%
1g
£255.00 2025-02-08
Chemenu
CM255104-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 95+%
1g
$276 2022-06-10
eNovation Chemicals LLC
D955116-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
1g
$145 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D90860-1g
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
1g
¥734.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D90860-250mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
250mg
¥260.0 2023-09-08
Key Organics Ltd
BS-17630-250MG
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 >97%
0.25 g
£85.00 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D841262-50mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
50mg
¥211.50 2022-01-10
Ambeed
A264821-250mg
((Difluoroiodomethyl)sulfonyl)benzene
802919-90-0 98%
250mg
$33.0 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC643-50mg
[difluoro(iodo)methyl]sulfonylbenzene
802919-90-0 98%
50mg
284.0CNY 2021-07-14

[difluoro(iodo)methyl]sulfonylbenzene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Mercuric oxide Solvents: 1,2-Dichloroethane ;  rt; rt → reflux; 30 min, reflux
1.2 Reagents: Iodine Solvents: 1,2-Dichloroethane ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → -10 °C
Referencia
Aryliododifluoromethylsulfides, sulfoxides and sulfones: the first optically active compounds with polyfluoroalkyliodo groups
Yagupolskii, Lev M.; et al, Mendeleev Communications, 2006, (3), 132-134

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: Dimethylformamide ;  4 h, -30 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  -30 °C → 0 °C; 16 h, 0 °C
1.3 Reagents: Water
Referencia
Copper-mediated fluoroalkylation reactions with [(phenylsulfonyl)difluoromethyl]trimethylsilane: synthesis of PhSO2CF2-containing allenes and alkynes
Zhu, Jieming; et al, Synlett, 2011, (7), 899-902

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; rt → -10 °C
Referencia
Aryliododifluoromethylsulfides, sulfoxides and sulfones: the first optically active compounds with polyfluoroalkyliodo groups
Yagupolskii, Lev M.; et al, Mendeleev Communications, 2006, (3), 132-134

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: Dimethylformamide ;  4 h, -30 °C
2.2 Reagents: Oxygen Solvents: Dimethylformamide ;  -30 °C → 0 °C; 16 h, 0 °C
2.3 Reagents: Water
Referencia
Copper-mediated fluoroalkylation reactions with [(phenylsulfonyl)difluoromethyl]trimethylsilane: synthesis of PhSO2CF2-containing allenes and alkynes
Zhu, Jieming; et al, Synlett, 2011, (7), 899-902

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ,  Iodine bromide (IBr) Solvents: Carbon tetrachloride ;  < 20 °C; 2 h, rt; 2 h, 60 °C
Referencia
A novel method for the synthesis of aryl trihalomethyl sulfones and their derivatization: the search for new sulfone fungicides
Korzynski, Maciej D.; et al, Tetrahedron Letters, 2014, 55(3), 745-748

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Iodine ,  Mercuric oxide Solvents: 1,2-Dichloroethane ;  87 °C
2.1 Reagents: m-Chloroperbenzoic acid ;  22 °C
Referencia
Iododifluoromethyl Phenyl Sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  Iodine Solvents: Dimethylformamide ;  1 h, -30 - -20 °C
Referencia
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid ;  rt
Referencia
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid ;  22 °C
Referencia
Iododifluoromethyl Phenyl Sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 30 min, 95 °C
1.2 Reagents: Lithium chloride Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 16 h, 0 °C
2.1 Reagents: Potassium tert-butoxide ,  Iodine Solvents: Dimethylformamide ;  -30 °C; 1 h, -30 °C; 1 h, -30 °C → rt
Referencia
Direct C2-H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes
Mamone, Martina ; et al, Beilstein Journal of Organic Chemistry, 2023, 19, 575-581

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Iodine ,  Mercuric oxide Solvents: 1,2-Dichloroethane ;  87 °C
2.1 Reagents: m-Chloroperbenzoic acid ;  rt
Referencia
Iododifluoromethyl phenyl sulfone
Hu, Jinbo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

[difluoro(iodo)methyl]sulfonylbenzene Raw materials

[difluoro(iodo)methyl]sulfonylbenzene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:802919-90-0)[difluoro(iodo)methyl]sulfonylbenzene
A1052909
Pureza:99%
Cantidad:5g
Precio ($):413.0